molecular formula C14H20N2O2 B1426395 Ethyl 3-amino-4-(cyclopentylamino)benzoate CAS No. 885312-80-1

Ethyl 3-amino-4-(cyclopentylamino)benzoate

Cat. No. B1426395
M. Wt: 248.32 g/mol
InChI Key: FPJFIJRFOVRYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-(cyclopentylamino)benzoate (ECPBA) is an organic compound of the benzoic acid family. It is a colorless liquid with a pungent odor and high boiling point. ECPBA has a wide range of applications in scientific research, as a synthetic intermediate, and in the production of pharmaceuticals. It is used in the synthesis of various compounds, such as benzodiazepines, barbiturates, and other drugs. It is also used as a catalyst in organic synthesis.

Scientific Research Applications

  • Synthesis Techniques and Chemical Properties :

    • A study demonstrated a new method for synthesizing ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, a compound closely related to ethyl 3-amino-4-(cyclopentylamino)benzoate. This synthesis used hydrazine hydrate reduction and was noted for its simplicity and high yield, suggesting potential for industrial production (Fang Qiao-yun, 2012).
    • Another research focused on the excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate, highlighting the significance of electronic states in understanding the fluorescent properties of these compounds (P. C. Weisenborn, A. Huizer, C. Varma, 1989).
  • Pharmacological and Biological Applications :

    • A study characterized Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride (SAR150640) as a potent and selective β3-adrenoceptor agonist, suggesting its potential for treating preterm labor (T. Croci et al., 2007).
  • Applications in Materials Science :

    • Research into Schiff base compounds derived from ethyl-4-amino benzoate showed that they have significant optical nonlinear properties, making them potential candidates for applications in optical limiting technologies (Hasanain A. Abdullmajed et al., 2021).

properties

IUPAC Name

ethyl 3-amino-4-(cyclopentylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-4-6-11/h7-9,11,16H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJFIJRFOVRYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(cyclopentylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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